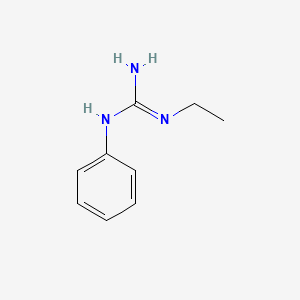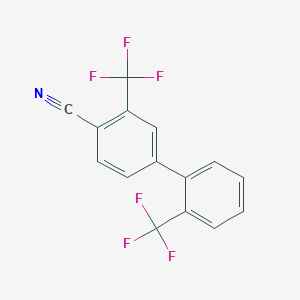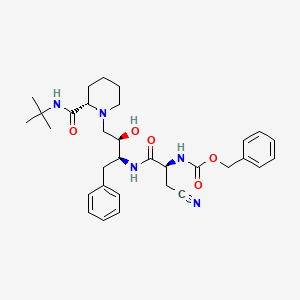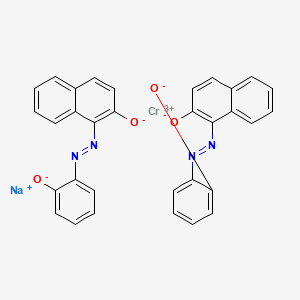
N-Ethyl-N'-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-phenylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. N-Ethyl-N’-phenylguanidine has a molecular formula of C9H13N3 and a molecular weight of 163.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-phenylguanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, thiourea derivatives are widely used as guanidine precursors, often in the presence of coupling reagents or metal-catalyzed guanidylation . Another method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, N-chlorophthalimide, isocyanides, and amines can be used in a one-pot synthesis to produce N,N’-disubstituted guanidines .
Industrial Production Methods
Industrial production of N-Ethyl-N’-phenylguanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’-phenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert N-Ethyl-N’-phenylguanidine into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-phenylguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: N-Ethyl-N’-phenylguanidine is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-phenylguanidine involves its interaction with molecular targets and pathways. The compound’s high basicity and ability to form hydrogen bonds enable it to interact with various biological molecules, such as amino acids and nucleic acids . These interactions can influence the conformation and function of the target molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Ethyl-N’-phenylguanidine include:
Phenylguanidine: A related compound with similar chemical properties.
Diphenylguanidine: Another guanidine derivative used in various applications.
N-Benzylguanidine: A compound with a benzyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-phenylguanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
17853-20-2 |
|---|---|
Molekularformel |
C9H13N3 |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-ethyl-1-phenylguanidine |
InChI |
InChI=1S/C9H13N3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,10,11,12) |
InChI-Schlüssel |
ZZNNICXGSFSHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)


